molecular formula C10H9F3O2 B1305596 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone CAS No. 220141-75-3

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone

Cat. No.: B1305596
CAS No.: 220141-75-3
M. Wt: 218.17 g/mol
InChI Key: RSUCOEPTFURXML-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C10H9F3O2. It is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, along with an ethanone group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxy-2-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ethanone group can yield the corresponding alcohol. Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-Methoxy-2-(trifluoromethyl)benzoic acid.

    Reduction: 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents to form new products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone can be compared with other similar compounds such as:

    1-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanone: Similar structure but with different substitution pattern on the phenyl ring.

    1-(4-Methoxyphenyl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties.

    1-(4-Trifluoromethylphenyl)ethanone: Lacks the methoxy group, affecting its reactivity and applications.

The presence of both methoxy and trifluoromethyl groups in this compound makes it unique, providing a balance of electronic and steric effects that influence its chemical behavior and applications.

Properties

IUPAC Name

1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6(14)8-4-3-7(15-2)5-9(8)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUCOEPTFURXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379499
Record name 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220141-75-3
Record name 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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